molecular formula C20H23N3O9S B3944546 1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid

1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid

Cat. No.: B3944546
M. Wt: 481.5 g/mol
InChI Key: FVWKXHZBYYYTDS-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenylmethyl group and a nitrophenylsulfonyl group, along with oxalic acid. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Methoxyphenylmethyl Group: This step often involves a nucleophilic substitution reaction where the piperazine nitrogen attacks a methoxyphenylmethyl halide.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Methoxyphenyl aldehydes or acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Methoxyphenyl)methyl]-4-(4-aminophenyl)sulfonylpiperazine: Similar structure but with an amino group instead of a nitro group.

    1-[(2-Methoxyphenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperazine: Contains a chloro group instead of a nitro group.

    1-[(2-Methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine: Contains a methyl group instead of a nitro group.

Uniqueness

1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine is unique due to the presence of both a methoxyphenylmethyl group and a nitrophenylsulfonyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S.C2H2O4/c1-26-18-5-3-2-4-15(18)14-19-10-12-20(13-11-19)27(24,25)17-8-6-16(7-9-17)21(22)23;3-1(4)2(5)6/h2-9H,10-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWKXHZBYYYTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
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1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
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1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
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1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid

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